Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC13389505
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O2S |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H19N3O2S/c1-9-10(2)21-14-12(9)13(16-8-17-14)18-6-4-11(5-7-18)15(19)20-3/h8,11H,4-7H2,1-3H3 |
| Standard InChI Key | JLCWWXKPUHFBGI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)OC)C |
| Canonical SMILES | CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)OC)C |
Introduction
Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound belonging to the broader category of heterocyclic compounds. It features a thieno[2,3-d]pyrimidine core, which is substituted with various functional groups, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural characteristics that allow for diverse interactions within biological systems.
Synthesis
The synthesis of Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Formation of Thieno[2,3-d]pyrimidine Core | High temperature, specific solvents (e.g., DMF) | Starting materials: thiophene derivatives, pyrimidine precursors |
| 2. Introduction of Piperidine Moiety | Mild conditions, catalysts (e.g., bases) | Piperidine derivatives |
| 3. Esterification | Acid catalysts (e.g., HCl), methanol | Piperidine-4-carboxylic acid derivative |
Potential Biological Activity
Compounds with similar structures to Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate have shown potential in medicinal chemistry, particularly in targeting diseases such as cancer or neurological disorders. Their unique structural features allow for interactions with specific biological targets like enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume